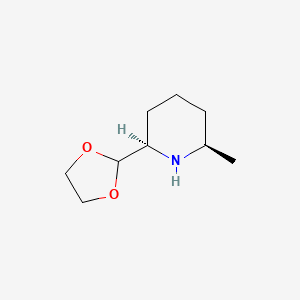

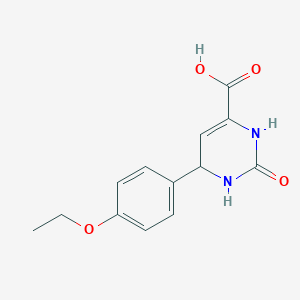

![molecular formula C27H23N5O3 B2355237 2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207060-43-2](/img/structure/B2355237.png)

2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-([1,1’-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied . For example, when ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate, it produced 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .Applications De Recherche Scientifique

Catalytic Synthesis and Antioxidant Agents

A study by Prabakaran, Manivarman, and Bharanidharan (2021) involved the catalytic synthesis of novel chalcone derivatives, demonstrating potential antioxidant activities. Their research on various substituted acetophenes highlights the significance of such compounds in the development of antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives. Their study revealed significant antioxidant activities in these complexes, emphasizing the potential of such compounds in the field of biochemistry and pharmacology (Chkirate et al., 2019).

Crystal Structure and Biological Activity

A 2016 study by Jingqian et al. focused on the synthesis and characterization of a compound similar to 2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide. They found that it exhibited moderate herbicidal and fungicidal activities, highlighting the diverse applications of such compounds in agriculture and pest control (Jingqian et al., 2016).

Synthesis of Novel Derivatives and Computational Studies

Sebhaoui et al. (2020) reported the synthesis of new compounds related to the given chemical structure. Their research, which included Hirshfeld surface analysis and computational studies, adds to the understanding of the molecular interactions and potential applications of such derivatives in medicinal chemistry (Sebhaoui et al., 2020).

Imaging Applications in PET Scans

Dollé et al. (2008) explored the use of a related compound as a selective radioligand for imaging the translocator protein (18 kDa) with PET scans. This study underscores the potential of such compounds in diagnostic imaging and neurology (Dollé et al., 2008).

Synthesis of Pyridine and Naphthyridine Derivatives

A study by Abdelrazek et al. (2010) focused on synthesizing novel pyridine and naphthyridine derivatives. Their work contributes to the understanding of chemical synthesis processes and the potential pharmacological applications of these derivatives (Abdelrazek et al., 2010).

Antimicrobial Activity of Chitosan Schiff Bases

Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. Their research indicated significant antimicrobial activities, showcasing the potential of such compounds in combating infections (Hamed et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. Their study provides insights into the therapeutic potential of these compounds in oncology and inflammation treatment (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O3/c1-2-21-16-26(34)30-27(28-21)32-24(17-22(31-32)23-9-6-14-35-23)29-25(33)15-18-10-12-20(13-11-18)19-7-4-3-5-8-19/h3-14,16-17H,2,15H2,1H3,(H,29,33)(H,28,30,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOHZJFPUNRCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

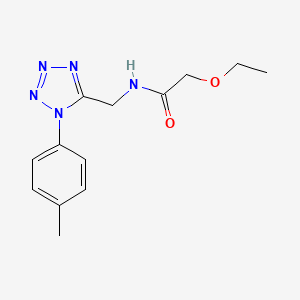

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)

![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

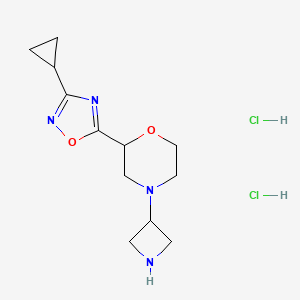

![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)

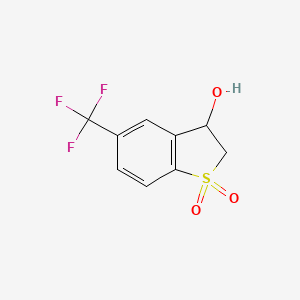

![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)